molecular formula C8H14OS2 B14693217 (1,4-Dithiaspiro[4.4]nonan-2-yl)methanol CAS No. 35128-31-5

(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol

Cat. No.: B14693217
CAS No.: 35128-31-5
M. Wt: 190.3 g/mol
InChI Key: WVUHQTLFSMXALT-UHFFFAOYSA-N
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Description

1,4-Dithiaspiro[4.4]nonane-2-methanol is a chemical compound with the molecular formula C8H16OS2. It belongs to the family of spiro compounds and features a spiro[4.4]nonane skeleton with dithiaborane side chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dithiaspiro[4.4]nonane-2-methanol typically involves the use of 1,3-dithiane as a starting material. The process begins with the reaction of 1,3-dithiane with n-butyllithium in dry tetrahydrofuran under a nitrogen atmosphere. This reaction is followed by the addition of 1-bromo-3-chloropropane, which leads to the formation of the spiro compound . The reaction conditions include maintaining low temperatures using a methanol-dry ice bath and gradually raising the temperature to room temperature.

Industrial Production Methods

Industrial production methods for 1,4-Dithiaspiro[4.4]nonane-2-methanol are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Dithiaspiro[4.4]nonane-2-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

1,4-Dithiaspiro[4.4]nonane-2-methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dithiaspiro[4.4]nonane-2-methanol involves its interaction with molecular targets such as enzymes and proteins. The compound’s unique spiro structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dithiaspiro[4.4]nonane-2-methanol is unique due to its spiro[4.4]nonane skeleton with dithiaborane side chains, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds .

Properties

CAS No.

35128-31-5

Molecular Formula

C8H14OS2

Molecular Weight

190.3 g/mol

IUPAC Name

1,4-dithiaspiro[4.4]nonan-3-ylmethanol

InChI

InChI=1S/C8H14OS2/c9-5-7-6-10-8(11-7)3-1-2-4-8/h7,9H,1-6H2

InChI Key

WVUHQTLFSMXALT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)SCC(S2)CO

Origin of Product

United States

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